Lithium tantalum tert-butoxide

MOCVD thin-film deposition stoichiometry control

Lithium tantalum tert-butoxide (CAS 21864-30-2), typically formulated as LiTa(OᵗBu)₆, is a heterobimetallic alkoxide compound that serves as a single-source molecular precursor for lithium tantalate (LiTaO₃) thin-film growth. The compound is commercially supplied as a 10% w/v solution in tert-butanol with 99.9% purity (metals basis).

Molecular Formula C24H59LiO6Ta
Molecular Weight 631.6 g/mol
Cat. No. B1495473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tantalum tert-butoxide
Molecular FormulaC24H59LiO6Ta
Molecular Weight631.6 g/mol
Structural Identifiers
SMILES[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Ta]
InChIInChI=1S/5C4H10O.C4H9O.Li.Ta/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1;
InChIKeyOKMHYKWHLOXGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tantalum Tert-Butoxide for Single-Source LiTaO₃ Vapor Deposition


Lithium tantalum tert-butoxide (CAS 21864-30-2), typically formulated as LiTa(OᵗBu)₆, is a heterobimetallic alkoxide compound that serves as a single-source molecular precursor for lithium tantalate (LiTaO₃) thin-film growth. The compound is commercially supplied as a 10% w/v solution in tert-butanol with 99.9% purity (metals basis) [1]. Its defining characteristic, established through mass spectrometry, is the formation of dimeric volatile species (Li₂Ta₂(OᵗBu)₁₂) upon thermal evaporation, a property that fundamentally enables autostoichiometric vapor deposition of the multication oxide LiTaO₃ [2][3].

Why Lithium Tantalum Tert-Butoxide Cannot Be Substituted with Other Li-Ta Alkoxide Precursors


Lithium tantalum thin-film deposition for ferroelectric, electro-optic, or piezoelectric applications demands precise stoichiometric control (Li/Ta = 1.0) because even small deviations induce secondary phases (Li₃TaO₄ or β-Ta₂O₅) that catastrophically degrade functional properties. In-class Li-Ta alkoxides with smaller alkoxide ligands (e.g., LiTa(OEt)₆) or alternative single-source precursors (e.g., LiTa(OⁿBu)₆) do not share the same volatile dimer formation mechanism identified for the tert-butoxide congener [1]. Critically, when dual-source approaches are used by combining separate tantalum ethoxide (Ta(OEt)₅) and lithium tert-butoxide (LiOᵗBu) injections, a 1:1 precursor pulse ratio has been shown to produce a 12:1 cation ratio in the deposited film rather than the intended stoichiometry, demonstrating the acute compositional control problem that the pre-formed single-source double alkoxide solves [2][3].

Quantitative Differentiation Evidence for Lithium Tantalum Tert-Butoxide vs. Analog Precursors


Autostoichiometric Delivery vs. LiTa(OEt)₆ and Dual-Source Ta(OEt)₅ + LiOᵗBu Systems

The tert-butoxide ligand imparts a unique gas-phase dimerization chemistry to LiTa(OᵗBu)₆ that is the mechanistic basis for autostoichiometric vapor deposition. Variable-temperature mass spectrometry confirms the dominant volatile species is Li₂Ta₂(OᵗBu)₁₂ (dimeric), which preserves the 1:1 Li:Ta ratio during transport [1][2]. This is in contrast to LiTa(OEt)₆, whose structural investigation does not report analogous dimeric volatility critical for maintaining stoichiometry in the gas phase [3]. The practical consequence is highlighted by dual-source ALD experiments using separate Ta(OEt)₅ and LiOᵗBu precursors: a 1:1 pulse ratio results in a 12:1 Li:Ta cation ratio in the deposited film, demonstrating extreme compositional deviation when the pre-formed double alkoxide is not employed [4].

MOCVD thin-film deposition stoichiometry control

Epitaxial LiTaO₃ Film Quality: LiTa(OᵗBu)₆ vs. LiTa(OᵗBu)₆ vs. LiTa(OⁱBu)₆ and LiTa(OⁿBu)₆

Among the Li-Ta alkoxide family, the tert-butoxide derivative yields the highest epitaxial quality LiTaO₃ films by MOCVD. Deposition from LiTa(OᵗBu)₆ on (0001) sapphire produced films with c-axis orientation normal to the substrate and in-plane epitaxial relationship verified by X-ray pole figure and cross-sectional TEM diffraction; the measured refractive index matched bulk LiTaO₃ values across a wide wavelength range [1]. In contrast, films grown from the isobutoxide LiTa(OⁱBu)₆ and n-butoxide LiTa(OⁿBu)₆ precursors produced single-phase β-Ta₂O₅ rather than the desired LiTaO₃, despite identical process conditions in the same publication [2]. Rocking curve measurements of LiTa(OᵗBu)₆-derived LiTaO₃ on (100) sapphire indicated excellent epitaxial growth, while LiTa(OⁿBu)₆-derived films showed only 'high epitaxial quality' without the same level of in-plane alignment verification [3].

epitaxial growth ferroelectric thin films X-ray diffraction

Deposition Rate and Maximum Film Thickness Compared to Other Vapor Deposition Routes

LiTa(OᵗBu)₆ enables exceptionally high deposition rates and thick film growth that are not achievable with typical MOCVD or ALD processes. The vapor-gel deposition method using LiTa(OᵗBu)₆ yields fully dense, amorphous LiTaO₃ films up to 34 μm thickness at a deposition rate of 23 μm/hour [1]. This rate is approximately 1–2 orders of magnitude higher than conventional single-source MOCVD of complex oxides, and thicknesses reaching tens of microns are essential for optical waveguide and electro-optic device applications that cannot be served by sub-micron films. While quantitative deposition rates for LiTa(OEt)₆ or dual-source routes under identical conditions are not reported in direct comparison, typical ALD growth rates for LixTaOy using Ta(OEt)₅/LiOᵗBu are on the order of 0.5–1.5 Å/cycle at 225°C, which translates to approximately 0.1–0.3 μm/hour [2].

thick film deposition optical coatings vapor-gel processing

Refractive Index Matching to Bulk LiTaO₃ Single Crystals: Implication for Optical Device-Grade Film Procurement

LiTa(OᵗBu)₆-derived epitaxial films demonstrate refractive index values that closely match bulk LiTaO₃ single-crystal data over a wide wavelength range—the critical benchmark for optical device applications. Xie and Raj (1993) explicitly report that 'the refractive index of the layers was close to the LiTaO₃ bulk values over a wide wavelength range' for films grown by pulsed MOCVD from LiTa(OᵗBu)₆ on sapphire [1]. This optical-quality film property is a direct consequence of the phase purity and epitaxial perfection discussed above. No comparable refractive-index-to-bulk matching data were found for LiTaO₃ films grown from LiTa(OEt)₆, LiTa(OⁱBu)₆, or dual-source routes, and the β-Ta₂O₅ phase formed by the isobutoxide and n-butoxide precursors has fundamentally different optical constants (refractive index ~2.1–2.2 for β-Ta₂O₅ vs. ~2.18 ordinary / ~2.17 extraordinary for LiTaO₃ at 633 nm), disqualifying those precursors for LiTaO₃ optical applications [2].

optical coatings electro-optic devices refractive index

Vapor-Gel Processing Compatibility: Combined Sol-Gel and Vapor Deposition Advantages Unique to the Tert-Butoxide System

LiTa(OᵗBu)₆ is uniquely compatible with the vapor-gel deposition method, a hybrid process that merges the precise stoichiometric control of sol-gel chemistry with the conformality and deposition-rate advantages of vapor-phase processing. This process uses controlled vapor-phase hydrolysis of the volatile double alkoxide followed by polycondensation on a heated substrate [1]. The method has been prototypically demonstrated with LiTa(OᵗBu)₆ for LiTaO₃ deposition and has been patented as an optical coating method [2]. No literature reports were found demonstrating vapor-gel compatibility for LiTa(OEt)₆, LiTa(OⁱBu)₆, or LiTa(OⁿBu)₆. The mechanistic basis for this selectivity is the combination of sufficient volatility (boiling point range: 110–120°C at 0.1 mmHg ) with the dimeric vapor species chemistry that preserves Li:Ta stoichiometry during transport—a combination not established for the ethoxide or other butoxide isomers.

vapor-gel deposition optical coatings hybrid processing

Recommended Application Scenarios for Lithium Tantalum Tert-Butoxide Based on Verified Differentiation Evidence


Epitaxial LiTaO₃ Thin Films for Surface Acoustic Wave (SAW) and Ferroelectric Memory Devices

Where epitaxial LiTaO₃ with verified in-plane alignment and bulk-matching refractive index is the mandatory material specification, LiTa(OᵗBu)₆ is the only single-source Li-Ta alkoxide with published evidence of delivering fully oriented, single-phase films. The phase failure of the isobutoxide and n-butoxide congeners (which produce β-Ta₂O₅ instead) eliminates those alternatives from consideration, while dual-source routes introduce severe stoichiometry deviations (12:1 cation ratio for a 1:1 pulse). [1][2]

Thick Electro-Optic LiTaO₃ Coatings for Waveguide Modulators and Frequency Converters

For optical waveguide devices requiring LiTaO₃ films of tens of microns thickness with high deposition throughput, LiTa(OᵗBu)₆-enabled vapor-gel deposition achieves 34 μm thickness at 23 μm/hour—throughput that far exceeds ALD-based alternatives. This scenario directly leverages the demonstrated thick-film capability and refractive-index-to-bulk matching established in Section 3. [3][4]

Autostoichiometric Single-Source MOCVD for Multication Oxide R&D and Pilot Production

When research groups or pilot lines seek to minimize process complexity by eliminating multiple precursor sources and the associated calibration overhead, LiTa(OᵗBu)₆ offers a demonstrated autostoichiometric delivery mechanism (negligible nonstoichiometry factor) confirmed by lattice-parameter compositional analysis. This directly contrasts with the complex ratio optimization required for dual-source Ta(OEt)₅/LiOᵗBu systems where a 1:1 pulse ratio yields extreme nonstoichiometry. [2][5]

Vapor-Gel Hybrid Coating Development for Optical, Piezoelectric, and Protective Layers

LiTa(OᵗBu)₆ is the only Li-Ta alkoxide with a peer-reviewed and patented vapor-gel coating process. R&D teams pursuing vapor-gel as a novel deposition paradigm for complex oxide coatings can proceed with a precursor whose volatility, dimerization chemistry, and hydrolysis-polycondensation behavior are already characterized in the published literature, reducing development risk. [6][7]

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